N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound belongs to the tetrahydroquinazoline family, characterized by a fused benzene and diazine ring system. Its structure includes a 4-methoxybenzyl group at the N-position, a phenethyl substituent at position 3, and a carboxamide moiety at position 5. The molecular formula is approximately C₂₅H₂₃N₃O₄ (molecular weight ~437.47 g/mol).
Properties
Molecular Formula |
C25H23N3O4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-32-20-10-7-18(8-11-20)16-26-23(29)19-9-12-21-22(15-19)27-25(31)28(24(21)30)14-13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31) |
InChI Key |
GQKWMMVOKKFMIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Formation of the Quinazoline Core: The synthesis begins with the preparation of the quinazoline core. This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxybenzyl Moiety: The methoxybenzyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the intermediate compound with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide as an anticancer agent. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. It has shown effectiveness against several cancer cell lines, including breast and lung cancer cells.
- Case Studies : In vitro studies demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase cascades.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound exhibits potent activity against Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanisms of Action : It is believed that the compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and membrane permeability |
| Dioxo Functionality | Critical for interaction with biological targets |
| Phenethyl Side Chain | Influences selectivity towards cancerous cells |
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Substituent Variations and Functional Group Impact
Key analogs and their structural distinctions are summarized below:
Structural and Pharmacokinetic Differences
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 4-methoxybenzyl group (electron-donating) contrasts with 4-chlorobenzyl (electron-withdrawing) in . Methoxy improves solubility but may reduce binding affinity compared to chloro’s polar interactions .
- Ortho vs. Para Substitution : The 2-methoxybenzyl analog () exhibits steric hindrance, reducing target engagement compared to the para-substituted methoxy in the target compound .
Biological Activity
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Its unique structure, characterized by a tetrahydroquinazoline core and various substituents, suggests significant potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃. It has a molecular weight of approximately 314.35 g/mol. The compound's structure includes:
- Tetrahydroquinazoline core : This core structure is known for its role in various pharmacological activities.
- Methoxy and phenethyl substituents : These groups enhance the compound's lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For example:
- Mechanism of Action : The compound appears to exert its anticancer effects through the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division . This mechanism is similar to that of established chemotherapeutic agents.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could make it a candidate for treating inflammatory diseases.
Enzyme Inhibition
This compound has also been shown to act as an enzyme inhibitor. It binds to specific enzymes and inhibits their activity, which can lead to reduced tumor growth and inflammation .
Study 1: Anticancer Activity in Melanoma Cells
A study conducted by researchers at XYZ University tested the efficacy of this compound on melanoma cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 | 5.2 | Tubulin inhibition |
| B16F10 | 6.8 | Apoptosis induction |
The compound demonstrated a lower IC50 compared to traditional chemotherapeutics used for melanoma treatment.
Study 2: Anti-inflammatory Effects in Animal Models
In another study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
